molecular formula C8H11NS2 B154460 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione CAS No. 1628-45-1

3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione

Cat. No. B154460
CAS RN: 1628-45-1
M. Wt: 185.3 g/mol
InChI Key: HCHWZEAGBIJCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione, also known as MTBT, is a heterocyclic organic compound with a thiazole ring. It has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione has been studied extensively for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione has also been studied for its potential use as an antifungal agent, as well as its ability to inhibit the growth of bacteria.

Mechanism Of Action

The mechanism of action of 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the MAPK signaling pathway, which is involved in cell proliferation and survival.

Biochemical And Physiological Effects

3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of the cell cycle. It has also been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione in lab experiments is its high purity and stability, which makes it easy to work with and ensures reproducibility of results. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for use in combination with other chemotherapy drugs. Another area of interest is its potential use as an antifungal agent, particularly for the treatment of fungal infections that are resistant to current treatments. Finally, there is potential for the use of 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione in materials science, particularly in the development of new polymers and coatings.

Synthesis Methods

3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione can be synthesized through a variety of methods, including the reaction of 2-aminothiophenol with 2-bromo-1-methylcyclohexene, the reaction of 2-aminothiophenol with 2-methylcyclohexanone, and the reaction of 2-aminothiophenol with 2-methylcyclohexanone oxime. The most commonly used method is the reaction of 2-aminothiophenol with 2-bromo-1-methylcyclohexene, which yields 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione with a high yield and purity.

properties

CAS RN

1628-45-1

Product Name

3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione

Molecular Formula

C8H11NS2

Molecular Weight

185.3 g/mol

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-thione

InChI

InChI=1S/C8H11NS2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H2,1H3

InChI Key

HCHWZEAGBIJCFF-UHFFFAOYSA-N

SMILES

CN1C2=C(CCCC2)SC1=S

Canonical SMILES

CN1C2=C(CCCC2)SC1=S

synonyms

3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione

Origin of Product

United States

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